[3-(Cyclopropylmethoxy)-4-fluorophenyl]methanol is a chemical compound that features a cyclopropylmethoxy group attached to a 4-fluorophenylmethanol structure. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the unique properties imparted by its functional groups.
This compound can be sourced from various chemical suppliers and research databases, including PubChem, which provides detailed information about its molecular structure, synthesis, and properties.
[3-(Cyclopropylmethoxy)-4-fluorophenyl]methanol is classified as an organic compound, specifically belonging to the category of alcohols due to the presence of the hydroxymethyl group. It also contains a fluorine atom, categorizing it as a fluorinated organic compound.
The synthesis of [3-(Cyclopropylmethoxy)-4-fluorophenyl]methanol typically involves several steps:
The molecular formula for [3-(Cyclopropylmethoxy)-4-fluorophenyl]methanol is with a molecular weight of approximately 194.24 g/mol. The structure can be represented using various notations:
InChI=1S/C12H13F/c1-8-3-5-10(14)6-4-9(8)11-12(15)13/h3-6,11-12,15H,1-2H3
CC(C1=CC=C(C=C1)F)OC2CC2
The compound's structural data indicates that it possesses both hydrophobic and hydrophilic characteristics due to its functional groups, which may influence its solubility and interaction with biological systems.
[3-(Cyclopropylmethoxy)-4-fluorophenyl]methanol can undergo several chemical reactions typical of alcohols and fluorinated compounds:
These reactions are often facilitated by specific reaction conditions such as temperature control and the use of solvents that stabilize reactive intermediates.
The mechanism of action for [3-(Cyclopropylmethoxy)-4-fluorophenyl]methanol is largely dependent on its interactions at the molecular level:
Experimental studies may demonstrate how this compound interacts with specific biological targets, contributing to its efficacy in medicinal applications.
[3-(Cyclopropylmethoxy)-4-fluorophenyl]methanol finds potential applications in several areas:
CAS No.: 1254-35-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8